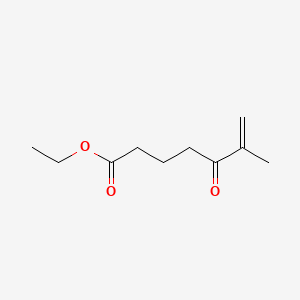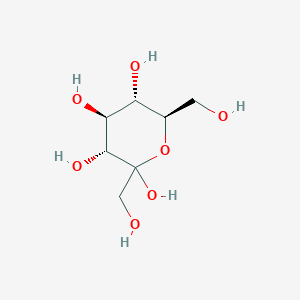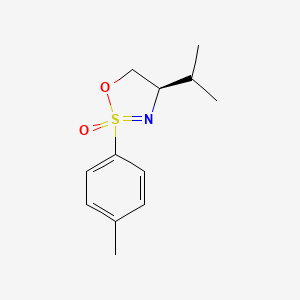
Ethyl 6-methyl-5-oxohept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-oxo-6-methyl-6-heptenoate is an organic compound with the molecular formula C10H16O3. It is a colorless liquid that is used in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-5-oxo-6-methyl-6-heptenoate can be synthesized from methacryloyl chloride and ethyl 4-iodobutyrate. The process involves a zinc-copper couple and benzene as the solvent. The reaction is carried out under nitrogen atmosphere and involves several steps including refluxing and purification by chromatography .
Preparation of Zinc-Copper Couple: Zinc-copper couple is prepared and kept in a desiccator over phosphorus pentoxide under nitrogen.
Reaction Setup: A mixture of ethyl 4-iodobutyrate, N,N-dimethylacetamide, and benzene is added to the zinc-copper couple suspension.
Refluxing: The mixture is heated at gentle reflux with an oil bath for several hours.
Addition of Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is added to the mixture.
Addition of Methacryloyl Chloride: Methacryloyl chloride is added, and the mixture is stirred.
Purification: The product is purified by chromatography and distillation.
Analyse Chemischer Reaktionen
Ethyl-5-oxo-6-methyl-6-heptenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
Ethyl-5-oxo-6-methyl-6-heptenoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl-5-oxo-6-methyl-6-heptenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and ester hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Ethyl-5-oxo-6-methyl-6-heptenoate can be compared with similar compounds such as ethyl 5-oxo-6-heptenoate and ethyl 3-oxohept-6-enoate. These compounds share similar structural features but differ in their functional groups and reactivity. Ethyl-5-oxo-6-methyl-6-heptenoate is unique due to its specific substitution pattern and the presence of both keto and ester groups .
List of Similar Compounds
- Ethyl 5-oxo-6-heptenoate
- Ethyl 3-oxohept-6-enoate
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 6-methyl-5-oxohept-6-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
ATTCFYPBSIQVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)




![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)



